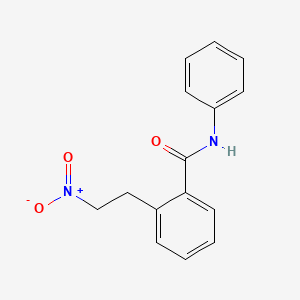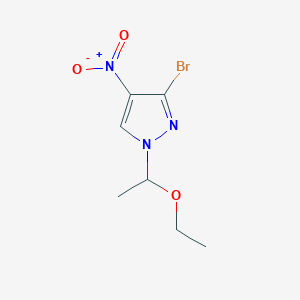
5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine” is a chemical compound . It is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine, a pyridine derivative, is involved in various chemical reactions. For example, pyridine reacts with caesium fluoroxysulphate in different solvents, producing a mix of products including 2-fluoropyridine and 2-chloropyridine, highlighting the reactivity of such compounds in chemical synthesis (Stavber & Zupan, 1990). Additionally, 2,3-Dichloro-5-trifluoromethyl pyridine, a similar compound, is notably used in pesticide synthesis (Lu Xin-xin, 2006).
Pharmaceutical Research
In pharmaceutical research, fluorinated pyridines are key intermediates. For instance, in synthesizing nucleoside analogs, compounds like 6-chloropurine riboside are converted to fluorinated arabinosides, utilizing pyridine as a reaction medium (Maruyama et al., 1999). This demonstrates the role of fluorinated pyridine derivatives in the development of therapeutic agents.
Material Science and Nanotechnology
In the field of material science and nanotechnology, pyridine derivatives contribute to the development of novel materials. For instance, organic fluorophores based on pyridine structures have been identified as the main ingredient and fluorescence origin in carbon dots, expanding applications in this domain (Shi et al., 2016).
Agricultural Chemistry
In agricultural chemistry, fluorinated pyridines like 5-chloro-3-fluoro-2-phenoxypyridines have been synthesized and evaluated for herbicidal activity. These compounds have shown efficacy against various weeds, indicating their potential in developing new herbicides (Tajik & Dadras, 2011).
Eigenschaften
IUPAC Name |
5-chloro-3-fluoro-2-(thian-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNOS/c11-7-5-9(12)10(13-6-7)14-8-1-3-15-4-2-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBTRIQQFEUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate](/img/structure/B2842471.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)
![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)


![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)

